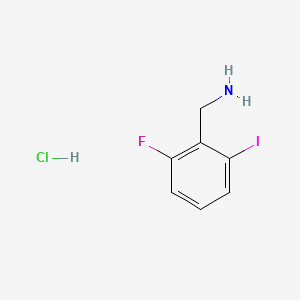
(2-Fluoro-6-iodophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-iodophenyl)methanamine hydrochloride is an organic compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of both fluorine and iodine atoms on the benzene ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodophenyl)methanamine hydrochloride typically involves the halogenation of a precursor compound. One common method is the iodination of (2-Fluorophenyl)methanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (2-Fluoro-6-azidophenyl)methanamine, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Applications De Recherche Scientifique
(2-Fluoro-6-iodophenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound is employed in various organic synthesis reactions to create complex molecules with specific functional groups.
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-iodophenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological system and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride
- (2-Fluoro-6-chlorophenyl)methanamine hydrochloride
- (2-Fluoro-6-bromophenyl)methanamine hydrochloride
Uniqueness
(2-Fluoro-6-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C7H8ClFIN |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
(2-fluoro-6-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H |
Clé InChI |
AHBWNBCCSSGZKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















